Abt-100

Description

This compound is a Unknown drug.

farnesyltransferase inhibitor; structure in first source

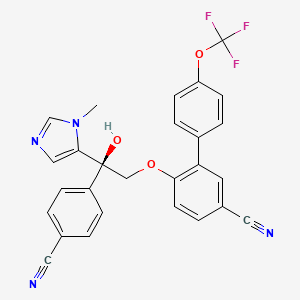

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUVRFNVTLGKMZ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@](COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196377 | |

| Record name | ABT-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450839-40-4 | |

| Record name | ABT-100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450839404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG74WR2HRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ABT-263 (Navitoclax) and ABT-199 (Venetoclax)

Disclaimer: No approved drug or widely researched compound with the designation "Abt-100" has been identified in scientific literature. It is highly probable that this refers to a typographical error for other well-documented compounds developed by Abbott Laboratories (now AbbVie), such as ABT-263 (Navitoclax) or ABT-199 (Venetoclax). This guide will focus on the mechanisms of these two pivotal B-cell lymphoma 2 (Bcl-2) family inhibitors.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core mechanism of action of Navitoclax and Venetoclax, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family is composed of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bcl-w, and Mcl-1) and pro-apoptotic proteins (e.g., BIM, BID, BAD, BAX, and BAK). In many hematologic malignancies and some solid tumors, the overexpression of anti-apoptotic Bcl-2 proteins is a key survival mechanism, allowing cancer cells to evade programmed cell death.[2][3]

Navitoclax and Venetoclax are classified as "BH3 mimetics." They mimic the action of the BH3-only pro-apoptotic proteins, binding with high affinity to the BH3-binding groove of anti-apoptotic Bcl-2 family members.[4] This action displaces the pro-apoptotic proteins that are normally sequestered by the anti-apoptotic proteins.[2][5] The released pro-apoptotic proteins, such as BIM, can then activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[4][6]

ABT-263 (Navitoclax)

Navitoclax is a potent, orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[7][8] Its broad activity profile makes it effective in a range of preclinical tumor models.[1][9] However, the inhibition of Bcl-xL is also responsible for a dose-limiting side effect: thrombocytopenia, as Bcl-xL is crucial for platelet survival.[7][10]

ABT-199 (Venetoclax)

To address the thrombocytopenia associated with Navitoclax, ABT-199 (Venetoclax) was developed as a highly selective inhibitor of Bcl-2.[5][10] By sparing Bcl-xL, Venetoclax induces apoptosis in Bcl-2-dependent tumors without significantly impacting platelet counts.[10][11] This improved safety profile has led to its approval for treating certain leukemias and lymphomas.[11][12] Venetoclax has demonstrated cytotoxic activity in tumor cells that overexpress BCL-2.[2]

Quantitative Data

Binding Affinities (Ki)

The binding affinities of Navitoclax and Venetoclax for various Bcl-2 family members have been determined in cell-free assays.

| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) |

| ABT-263 (Navitoclax) | ≤1 | ≤0.5 | ≤1 | Binds weakly |

| ABT-199 (Venetoclax) | <0.01 | 48 | 245 | >444 |

Data sourced from multiple studies.[13][14][15]

Cellular Potency (IC50/EC50)

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values demonstrate the potency of these compounds in inducing cell death in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50/EC50 |

| ABT-263 (Navitoclax) | H146 | Small Cell Lung Cancer | 110 nM |

| H82 | Small Cell Lung Cancer | 22 µM | |

| ABT-199 (Venetoclax) | CHP126 | Neuroblastoma | 10-210 nM (IC50) |

| KCNR | Neuroblastoma | 10-210 nM (IC50) | |

| SJNB12 | Neuroblastoma | 10-210 nM (IC50) | |

| MOLM-13 | Acute Myeloid Leukemia | <10 nM to >1000 nM | |

| Primary AML Cells | Acute Myeloid Leukemia | <10 nM (Median) | |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 1.9 nM (LC50) |

Data compiled from various preclinical studies.[13][14][16][17]

Signaling Pathways and Experimental Workflows

Core Mechanism of Action of BH3 Mimetics

Caption: Mechanism of BH3 mimetics in overcoming cancer cell apoptosis evasion.

Experimental Workflow for Assessing In Vitro Cytotoxicity

Caption: A typical workflow for determining the in vitro cytotoxicity of Bcl-2 inhibitors.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is a generalized procedure based on methodologies reported in preclinical studies of Navitoclax and Venetoclax.[14][18]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., SCLC, ALL, or neuroblastoma lines) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[14]

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Plating:

-

Harvest cells and perform a cell count.

-

Seed 1,000 to 5,000 cells per well in a 96-well plate.[18]

-

-

Drug Treatment:

-

Incubation:

-

Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the results as a dose-response curve and calculate the IC50 or EC50 value using appropriate software (e.g., GraphPad Prism).

-

Co-Immunoprecipitation for Protein-Protein Interaction

This protocol is designed to assess the disruption of Bcl-2/BIM interaction by Venetoclax.[13]

-

Cell Treatment and Lysis:

-

Treat high BCL-2-expressing neuroblastoma cell lines with varying concentrations of Venetoclax (e.g., 62.5 nM) for a specified time.[13]

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for Bcl-2 overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bcl-2 and BIM, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis:

-

A decrease in the amount of BIM co-immunoprecipitated with Bcl-2 in the Venetoclax-treated samples compared to the control indicates the disruption of the protein-protein interaction.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of Bcl-2 inhibitors.[13][18]

-

Animal Models:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., KCNR neuroblastoma cells) into the flank of each mouse.[13]

-

-

Treatment:

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Navitoclax or Venetoclax orally at a specified dose and schedule (e.g., 100 mg/kg daily).[13] The control group receives the vehicle.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

-

Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.

-

Conclusion

ABT-263 (Navitoclax) and ABT-199 (Venetoclax) are potent BH3 mimetic drugs that function by inhibiting anti-apoptotic Bcl-2 family proteins, thereby restoring the intrinsic apoptotic pathway in cancer cells. While Navitoclax has a broader spectrum of inhibition, Venetoclax offers a more targeted approach with a favorable safety profile due to its high selectivity for Bcl-2. The experimental protocols and quantitative data presented in this guide provide a comprehensive overview of the mechanism of action of these important anti-cancer agents, serving as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 3. What is Navitoclax used for? [synapse.patsnap.com]

- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 6. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 7. Navitoclax - Wikipedia [en.wikipedia.org]

- 8. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. m.youtube.com [m.youtube.com]

- 13. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective BCL-2 Inhibition by ABT-199 Causes On Target Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to ABT-100

This document provides a comprehensive technical overview of this compound, a potent and selective farnesyltransferase inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development and cancer biology. This guide covers the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings related to this compound.

This compound, also known as A-367074, is a non-peptidomimetic, orally bioavailable small molecule inhibitor of farnesyltransferase. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)ethoxy]-4′-(trifluoromethoxy)-[1,1′-biphenyl]-3-carbonitrile |

| Synonyms | A-367074, A-409100 Hydrochloride |

| CAS Number | 450839-40-4 (Free Base); 852926-14-8 (Hydrochloride Salt) |

| Molecular Formula | C₂₇H₁₉F₃N₄O₃ (Free Base); C₂₇H₁₉F₃N₄O₃ · HCl (Hydrochloride Salt) |

| Molecular Weight | 504.5 g/mol (Free Base); 540.92 g/mol (Hydrochloride Salt) |

| Appearance | White to beige solid powder |

| Solubility | DMSO: 1-10 mg/mL; Acetonitrile: 0.1-1 mg/mL; Not soluble in water |

| SMILES | FC(F)(OC1=CC=C(C2=C(OC--INVALID-LINK--C=C3)(C4=CN=CN4C)O)C=CC(C#N)=C2)C=C1)F |

| InChI Key | HEUVRFNVTLGKMZ-SANMLTNESA-N |

Pharmacology and Mechanism of Action

This compound is a highly potent and selective inhibitor of farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the post-translational farnesylation of various cellular proteins, most notably members of the Ras superfamily of small GTPases. This lipid modification is essential for the proper subcellular localization and function of these proteins, including their anchoring to the plasma membrane, which is a prerequisite for their participation in signal transduction pathways that regulate cell growth, proliferation, and survival.

By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby disrupting its ability to localize to the cell membrane and initiate downstream signaling cascades. This leads to the attenuation of oncogenic Ras signaling, which is frequently hyperactivated in human cancers. In addition to its effects on Ras, this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, further contributing to its anti-tumor effects.

Figure 1. Mechanism of Action of this compound as a Farnesyltransferase Inhibitor.

Biological Activity

This compound demonstrates broad-spectrum antitumor activity through a combination of antiproliferative, proapoptotic, and antiangiogenic effects. It effectively inhibits the growth of a wide range of human cancer cell lines in vitro, particularly those harboring oncogenic Ras mutations.

Table 2: In Vitro Cell Proliferation Inhibition (IC₅₀) of this compound

| Cell Line | Cancer Type | Ras Mutation | IC₅₀ (nM) |

| EJ-1 | Bladder | H-Ras | 2.2 |

| DLD-1 | Colon | Ki-Ras | 3.8 |

| MDA-MB-231 | Breast | Ki-Ras | 5.9 |

| HCT-116 | Colon | Ki-Ras | 6.9 |

| MiaPaCa-2 | Pancreatic | Ki-Ras | 9.2 |

| PC-3 | Prostate | Wild-Type | 70 |

| DU-145 | Prostate | Wild-Type | 818 |

| HepG2 | Liver | Wild-Type | (2-20 µM range) |

| Huh7 | Liver | Wild-Type | (2-20 µM range) |

In addition to inhibiting proliferation, this compound induces apoptosis and suppresses angiogenesis by reducing the expression of key angiogenic cytokines such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and interleukin-8 (IL-8).

Figure 2. this compound Inhibition of the PI3K/Akt Pathway and Downstream Effects.

Experimental Protocols

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.

Cell Proliferation Assay

-

Objective: To determine the concentration-dependent inhibitory effect of this compound on the growth of various human cancer cell lines.

-

Methodology:

-

Cell Plating: Human cancer cell lines (e.g., EJ-1, DLD-1, HCT-116) are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 to 100 nM) for a specified duration, typically 72 hours to 7 days. A vehicle control (DMSO) is run in parallel.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay like CyQUANT.

-

Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

-

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the antitumor activity of orally administered this compound in a living model.

-

Methodology:

-

Tumor Implantation: Human tumor cells (e.g., EJ-1, DLD-1) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered, often orally via gavage, once or twice daily at various doses (e.g., 6.25-50 mg/kg/day) for a defined period (e.g., 21 days). The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.

-

Immunohistochemistry (IHC): Tumor sections are analyzed by IHC for markers of proliferation (Ki-67), apoptosis (TUNEL assay), and angiogenesis (CD31) to elucidate the in vivo mechanism of action.

-

Figure 3. Preclinical Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a potent, selective, and orally bioavailable farnesyltransferase inhibitor with a well-defined mechanism of action. Its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis through the disruption of Ras and PI3K/Akt signaling pathways makes it a significant compound in preclinical cancer research. The broad-spectrum antitumor activity demonstrated in various xenograft models highlights its potential as a therapeutic agent.

An In-depth Technical Guide to the Discovery and History of ABT-199 (Venetoclax)

*Note to the Reader: The compound "Abt-100" is not a recognized designation in publicly available scientific literature or drug development pipelines. It is presumed that this is a typographical error and the intended subject is ABT-199 , a pivotal molecule developed by Abbott Laboratories (now AbbVie). This technical guide will focus on ABT-199, known clinically as Venetoclax .

This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to the B-cell lymphoma 2 (Bcl-2) inhibitor, ABT-199 (Venetoclax). It is intended for researchers, scientists, and drug development professionals.

Discovery and History

The development of Venetoclax is a landmark achievement in structure-based drug design and a culmination of decades of research into the role of apoptosis in cancer.

The Genesis: Targeting Bcl-2

The story of Venetoclax begins with the discovery in the late 1980s that the protein Bcl-2 is an oncogene that promotes cancer cell survival by inhibiting apoptosis (programmed cell death).[1] In many hematologic malignancies, such as chronic lymphocytic leukemia (CLL), cancer cells overexpress Bcl-2, which sequesters pro-apoptotic proteins and allows the malignant cells to evade destruction.[2][3][4] This made Bcl-2 a prime therapeutic target.

First-Generation BH3 Mimetics: ABT-737 and Navitoclax (ABT-263)

Initial efforts led to the development of the first-generation BH3 mimetics, ABT-737 and its orally bioavailable successor, Navitoclax (ABT-263).[5][6] These compounds mimicked the BH3 domain of pro-apoptotic proteins, allowing them to bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, thereby liberating pro-apoptotic factors and triggering cell death.[6][7]

While showing promise, Navitoclax's utility was limited by a significant side effect: on-target thrombocytopenia (low platelet count).[3][8] This was due to its inhibition of Bcl-xL, a protein essential for platelet survival.[8]

A Breakthrough in Selectivity: The Development of ABT-199 (Venetoclax)

The challenge was to design a molecule that selectively inhibited Bcl-2 while sparing Bcl-xL to avoid platelet toxicity. Through a fragment-based drug discovery approach, scientists at Abbott/AbbVie re-engineered the Navitoclax structure.[5][9] This led to the creation of ABT-199 (Venetoclax), a highly potent and selective Bcl-2 inhibitor.[5]

Venetoclax exhibits remarkable selectivity, with a binding affinity (Ki) for Bcl-2 of less than 0.01 nM, making it over 4,800-fold more selective for Bcl-2 than for Bcl-xL.[9][10] This breakthrough allowed for potent, on-target cancer cell killing without the dose-limiting thrombocytopenia seen with its predecessors.[3][5]

The development of Venetoclax was a collaborative effort involving AbbVie, Genentech (a member of the Roche group), and the Walter and Eliza Hall Institute.[1] In 2016, Venetoclax received its first FDA approval for the treatment of patients with CLL with 17p deletion who had received at least one prior therapy.[11][12] Its indications have since expanded to include other leukemias and lymphomas.[13][14]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of Venetoclax.

Table 1: In Vitro Potency and Selectivity of Venetoclax

| Parameter | Value | Reference |

| Binding Affinity (Ki) | ||

| Bcl-2 | <0.01 nM | [9][10] |

| Bcl-xL | 48 nM | [15] |

| Bcl-w | 245 nM | [15] |

| Mcl-1 | >444 nM | [15] |

| Cellular Efficacy (EC50) | ||

| FL5.12-Bcl-2 cells | 4 nM | [9] |

| RS4;11 cells (ALL) | 8 nM | [9] |

| Chronic Lymphocytic Leukemia (CLL) cells | 3.0 nM (average) | [9] |

Table 2: In Vivo Efficacy of Venetoclax Monotherapy in Xenograft Models

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| RS4;11 (ALL) | 100 mg/kg, daily | 95% max tumor growth inhibition, 152% tumor growth delay | [9] |

| KCNR (Neuroblastoma) | 100 mg/kg, daily for 3 weeks | Significant tumor growth inhibition | [15] |

| MLL-rearranged ALL | 100 mg/kg, for 21 days | Objective responses in 3 of 6 xenografts |

Table 3: Summary of Key Clinical Trial Results

| Trial / Indication | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) / CR with Incomplete Marrow Recovery (CRi) | Reference |

| Phase I (Relapsed/Refractory CLL) | Venetoclax Monotherapy | 84% | 23% | [8] |

| Phase II (Relapsed/Refractory CLL with del(17p)) | Venetoclax Monotherapy | 79% | 8% | |

| VIALE-A (Newly Diagnosed AML, unfit for intensive chemo) | Venetoclax + Azacitidine | 66% | 66% (Composite Remission) | |

| CLL14 (Previously Untreated CLL with comorbidities) | Venetoclax + Obinutuzumab | Not specified | Not specified | [16] |

Note: ORR and CR rates can vary based on patient population, line of therapy, and specific trial endpoints.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating the research that underpins the development of Venetoclax.

Cell Viability and Apoptosis Assays

These assays are fundamental to determining the cytotoxic effects of Venetoclax on cancer cells.

Protocol: Annexin V/7-AAD Staining for Apoptosis

-

Cell Culture: Culture B-cell lymphoma cell lines (e.g., VAL, FARAGE) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with serial concentrations of Venetoclax (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Co-culture the cells for a specified period (e.g., 4, 24, or 48 hours).

-

Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD).

-

Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, 7-AAD negative) and necrotic/late apoptotic cells (Annexin V positive, 7-AAD positive).

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to demonstrate that Venetoclax disrupts the interaction between Bcl-2 and pro-apoptotic proteins like BIM.

Protocol: Bcl-2/BIM Co-Immunoprecipitation

-

Cell Lysis: Treat lymphoma cells (e.g., Karpas231) with Venetoclax for a short duration (e.g., 60 minutes). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the cleared lysates overnight at 4°C with an antibody against Bcl-2 or a negative control IgG.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against BIM and Bcl-2 to detect the co-immunoprecipitated proteins. A decrease in the BIM signal in the Venetoclax-treated sample indicates disruption of the Bcl-2/BIM complex.

BH3 Profiling

BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell, which can predict sensitivity to BH3 mimetics like Venetoclax.

Protocol: BH3 Mimetic-Based Profiling

-

Cell Preparation: Isolate primary tumor cells (e.g., from AML patient samples) and plate them in 96-well plates at a concentration of approximately 20,000 cells per well.[13]

-

Treatment: Treat the cells with a panel of BH3 mimetics at various concentrations (e.g., 10 nM, 100 nM, 1 µM). This panel should include Venetoclax (to assess Bcl-2 dependence) and inhibitors of other anti-apoptotic proteins like MCL-1 and Bcl-xL.[13]

-

Incubation: Incubate the plates for a short period (e.g., 4 hours).[13]

-

Apoptosis Measurement: Assess the induction of early apoptosis by staining with Annexin V and a viability dye (e.g., 7-AAD).

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells in response to each specific BH3 mimetic.

-

Interpretation: High levels of apoptosis upon treatment with Venetoclax indicate a strong dependence on Bcl-2 for survival and predict sensitivity to the drug.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of Venetoclax in a living organism.

Protocol: Patient-Derived Xenograft (PDX) Model

-

Animal Model: Use immunodeficient mice (e.g., NSG mice).

-

Tumor Implantation: Prepare a single-cell suspension from a patient's tumor sample (e.g., AML) and mix with Matrigel. Inject the cell suspension (e.g., 0.5 x 10^6 cells) subcutaneously or intravenously into the mice.

-

Tumor Growth and Enrollment: Monitor the mice for tumor establishment. Once tumors reach a palpable size or there is evidence of engraftment, randomize the mice into treatment and control cohorts.

-

Treatment Administration: Administer Venetoclax (e.g., 100 mg/kg) or a vehicle control to the respective cohorts. Dosing is typically done daily via oral gavage for a set period (e.g., 21-31 days).[10]

-

Monitoring: Measure tumor volume with calipers regularly (for subcutaneous models) or monitor disease burden by measuring human CD45+ cells in peripheral blood (for leukemia models). Monitor animal weight and overall health.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors or tissues for further analysis (e.g., immunohistochemistry for apoptosis markers). Analyze the data for tumor growth inhibition, regression, or delay.[10]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Action of Venetoclax.

References

- 1. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. thno.org [thno.org]

- 8. Venetoclax Is Effective in Small-Cell Lung Cancers with High BCL-2 Expression | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 9. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. abbvie.com [abbvie.com]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Identification and Validation of ABT-263 (Navitoclax)

As information regarding a specific compound designated "Abt-100" is not publicly available, this technical guide will focus on the well-characterized compound ABT-263 (Navitoclax) as a representative example of target identification and validation for an apoptosis-inducing agent. ABT-263 is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, developed by Abbott Laboratories (now AbbVie).

This document provides an in-depth overview of the preclinical target identification and validation of ABT-263, a first-in-class BH3 mimetic that inhibits BCL-2, BCL-xL, and BCL-w.

Target Hypothesis and Rationale

Cancer cells often evade apoptosis (programmed cell death) by overexpressing anti-apoptotic proteins of the BCL-2 family, such as BCL-2, BCL-xL, and BCL-w. These proteins sequester pro-apoptotic proteins like BIM, BID, and BAD (the "BH3-only" proteins) and prevent them from activating the effector proteins BAX and BAK, which are the ultimate mediators of mitochondrial outer membrane permeabilization and subsequent cell death.

The therapeutic hypothesis was that a small molecule capable of mimicking the action of BH3-only proteins could bind to and inhibit the anti-apoptotic BCL-2 family members. This inhibition would release the sequestered pro-apoptotic proteins, leading to BAX/BAK activation and selective induction of apoptosis in cancer cells dependent on these survival pathways.

Data Presentation: Target Affinity and Cellular Activity

Quantitative assessment of ABT-263's interaction with its targets and its effect on cancer cells is crucial for validation. The following tables summarize key potency metrics.

Table 1: In Vitro Binding Affinity of ABT-263 to BCL-2 Family Proteins

| Target Protein | Binding Affinity (Ki) | Assay Method |

| BCL-2 | ≤1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Polarization |

| BCL-xL | ≤0.5 nM | Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Polarization |

| BCL-w | ≤1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Polarization |

| MCL-1 | Weakly binds (High µM range) | Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Polarization |

| A1 | Weakly binds (High µM range) | Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Polarization |

| Data compiled from multiple sources indicating high-affinity binding to BCL-2, BCL-xL, and BCL-w.[1][2][3] |

Table 2: Cellular Activity of ABT-263 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 | Notes |

| H146 | Small-Cell Lung Cancer (SCLC) | 0.033 - 0.110 µM | Highly sensitive.[1][4] |

| H1048 | Small-Cell Lung Cancer (SCLC) | 0.06 µM | Sensitive.[5] |

| H889 | Small-Cell Lung Cancer (SCLC) | <0.4 µM | Sensitive.[1] |

| Calu-1 | Non-Small-Cell Lung Cancer (NSCLC) | 0.831 µM | Moderately sensitive.[4] |

| A549 | Non-Small-Cell Lung Cancer (NSCLC) | >10 µM | Resistant.[4] |

| RS4;11 | Acute Lymphoblastic Leukemia | EC50 = 0.014 µM | Highly sensitive.[1] |

| SW480 | Colon Cancer | 0.43 µM | Moderately sensitive.[5] |

| IC50/EC50 values represent the concentration of ABT-263 required to inhibit cell growth or viability by 50%.[1][4][5] |

Experimental Protocols

This assay quantifies the binding affinity of ABT-263 to individual BCL-2 family proteins by measuring the disruption of a known protein-peptide interaction.[6][7]

-

Objective: To determine the inhibitor constant (Ki) of ABT-263 for BCL-2, BCL-xL, and BCL-w.

-

Principle: The assay measures fluorescence resonance energy transfer (FRET) between a Terbium-labeled antibody (donor) bound to a GST-tagged BCL-2 family protein and a fluorescently-labeled BH3 peptide (e.g., FAM-Bak peptide) (acceptor).[6][7] When the peptide is bound to the protein, FRET occurs. ABT-263 competes with the peptide for the binding groove, disrupting FRET in a dose-dependent manner.

-

Methodology:

-

Reagent Preparation: Recombinant GST-tagged BCL-2, BCL-xL, or BCL-w protein is incubated with a Terbium-labeled anti-GST antibody.

-

Compound Incubation: A serial dilution of ABT-263 is added to the protein-antibody complex in a microplate well and incubated briefly.

-

Peptide Addition: A FAM-labeled BH3 peptide (e.g., Bak or Bad) is added to the wells.

-

Signal Detection: After incubation to allow binding to reach equilibrium, the plate is read on a TR-FRET-capable plate reader. The ratio of acceptor to donor fluorescence is calculated.

-

Data Analysis: IC50 values are determined by plotting the fluorescence ratio against the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.

-

This assay determines the cytotoxic or cytostatic effect of ABT-263 on cancer cell lines.

-

Objective: To measure the IC50 or EC50 of ABT-263 in a panel of cancer cell lines to identify sensitive and resistant populations.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is often used. It quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.

-

Methodology:

-

Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[8]

-

Compound Treatment: Cells are treated with a serial dilution of ABT-263 or vehicle control (DMSO) and incubated for a specified period (e.g., 48-72 hours).[1][8]

-

Lysis and Signal Generation: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the luciferase and substrate necessary to catalyze the conversion of ATP to a luminescent signal.

-

Signal Detection: After a brief incubation to stabilize the signal, luminescence is measured using a plate-reading luminometer.

-

Data Analysis: Luminescence values are normalized to the vehicle control, and the resulting dose-response curve is used to calculate the IC50 value.

-

This assay confirms that cell death induced by ABT-263 occurs via apoptosis.

-

Objective: To measure the activation of executioner caspases (caspase-3 and -7) following treatment with ABT-263.

-

Principle: The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

-

Methodology:

-

Cell Treatment: Cells are plated in 96-well plates and treated with ABT-263 at various concentrations and time points.

-

Reagent Addition: The Caspase-Glo® 3/7 reagent is added directly to the wells.

-

Signal Detection: The plate is incubated at room temperature, and luminescence is measured.

-

Data Analysis: An increase in luminescence compared to untreated control cells indicates caspase activation and apoptosis induction.[9]

-

Mandatory Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of Abt-100: A Farnesyltransferase Inhibitor with Potent Antitumor Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Abt-100 is a novel, orally bioavailable small molecule inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras and other target proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways that drive cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, detailing its in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of oncology.

Data Presentation

In Vitro Efficacy: Inhibition of Human Tumor Cell Proliferation

This compound has demonstrated potent antiproliferative activity across a panel of human cancer cell lines, exhibiting particular potency in those with activating mutations in the Ras signaling pathway. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized in the table below.

| Cell Line | Cancer Type | Ras Status | IC50 (nM)[1][2][3] |

| EJ-1 | Bladder Cancer | H-Ras Mutant | 2.2 |

| DLD-1 | Colon Cancer | K-Ras Mutant | 3.8 |

| MDA-MB-231 | Breast Cancer | K-Ras Mutant | 5.9 |

| HCT-116 | Colon Cancer | K-Ras Mutant | 6.9 |

| MiaPaCa-2 | Pancreatic Cancer | K-Ras Mutant | 9.2 |

| PC-3 | Prostate Cancer | Wild-Type | 70 |

| DU-145 | Prostate Cancer | Wild-Type | 818 |

In Vivo Efficacy: Antitumor Activity in Xenograft Models

The antitumor efficacy of this compound was evaluated in several human tumor xenograft models in immunocompromised mice. The compound demonstrated significant tumor growth inhibition and, in some cases, tumor regression.

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |

| EJ-1 | Bladder Cancer | 2-12.5 mg/kg/day, s.c., for 21 days | Tumor regression.[1] |

| DLD-1 | Colon Cancer | 6.25-50 mg/kg/day, s.c. or twice daily orally | Significant efficacy.[1] |

| LX-1 | Lung Cancer | 6.25-50 mg/kg/day, s.c. or twice daily orally | Significant efficacy.[1] |

| MiaPaCa-2 | Pancreatic Cancer | 6.25-50 mg/kg/day, s.c. or twice daily orally | Significant efficacy.[1] |

| PC-3 | Prostate Cancer | 6.25-50 mg/kg/day, s.c. or twice daily orally | Significant efficacy.[1] |

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.

| Species | Bioavailability (%) |

| Mice | 70-80[1] |

Experimental Protocols

In Vitro Cell Proliferation Assay

The antiproliferative activity of this compound was determined using a standard proliferation assay. Human tumor cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a range of concentrations of this compound for a period of 72 hours. Cell viability was assessed using a commercially available colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin reduction). IC50 values were calculated from the dose-response curves.

Clonogenic Survival Assay

To assess the long-term effects of this compound on cell survival and proliferation, a clonogenic assay was performed. Cells were treated with this compound for 72 hours, after which the drug was removed. A known number of viable cells were then seeded in 6-well plates and cultured for 10-14 days to allow for colony formation. Colonies were fixed, stained with crystal violet, and counted. The surviving fraction was calculated as the ratio of colonies formed by treated cells to that of untreated control cells.

In Vivo Xenograft Studies

Human tumor cells were implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via subcutaneous injection or oral gavage according to the schedules outlined in the data table. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis.

Immunohistochemistry (IHC) for Biomarker Analysis

Tumor tissues from xenograft studies were fixed in formalin and embedded in paraffin. Sections were then stained for markers of proliferation (Ki-67) and angiogenesis (CD31). Briefly, tissue sections were deparaffinized and rehydrated, followed by antigen retrieval. Sections were then incubated with primary antibodies against Ki-67 and CD31, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection with a chromogenic substrate such as 3,3'-diaminobenzidine (DAB). Stained sections were then counterstained with hematoxylin.

TUNEL Assay for Apoptosis Detection

Apoptosis in tumor tissue was assessed using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. This assay detects DNA fragmentation, a hallmark of apoptosis. Paraffin-embedded tumor sections were deparaffinized and rehydrated. The sections were then incubated with terminal deoxynucleotidyl transferase and a labeled dUTP. The incorporated label was then visualized using a fluorescent microscope.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its development as a potent and orally bioavailable antitumor agent. Its mechanism of action, centered on the inhibition of farnesyltransferase, leads to the disruption of key oncogenic signaling pathways, resulting in reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The significant in vivo efficacy observed in various xenograft models, coupled with a favorable pharmacokinetic profile, underscores the potential of this compound as a promising candidate for clinical investigation in the treatment of human cancers, particularly those harboring Ras mutations. Further research is warranted to explore its clinical utility and to identify patient populations most likely to benefit from this therapeutic approach.

References

- 1. Antitumor activity of orally bioavailable farnesyltransferase inhibitor, this compound, is mediated by antiproliferative, proapoptotic, and antiangiogenic effects in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A highly potent and selective farnesyltransferase inhibitor this compound in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Abt-100 Dosage in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-100 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, including those in the Ras superfamily.[1][2] Inhibition of FTase-mediated farnesylation prevents the proper localization and function of these proteins, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] These characteristics make this compound a compound of significant interest for preclinical anticancer research.

These application notes provide a comprehensive overview of the dosages and protocols for the use of this compound in various animal models based on published preclinical studies. The information is intended to guide researchers in designing and executing in vivo efficacy, pharmacokinetic, and pharmacodynamic studies.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the quantitative data on this compound dosage regimens used in different animal models.

Table 1: this compound Dosage in Mouse Xenograft Models

| Tumor Model | Mouse Strain | Route of Administration | Dosage Range (mg/kg/day) | Dosing Schedule | Duration | Efficacy | Reference |

| EJ-1 (Bladder) | CD1 nude / SCID | Subcutaneous (s.c.) | 2 - 12.5 | Daily | 21 days | Tumor regression | [3][4] |

| DLD-1 (Colon) | SCID | s.c. or Oral (p.o.) | 6.25 - 50 | Once or twice daily | Not Specified | Significant efficacy | [3][4] |

| LX-1 (Lung) | SCID | s.c. or p.o. | 6.25 - 50 | Once or twice daily | Not Specified | Significant efficacy | [3][4] |

| MiaPaCa-2 (Pancreatic) | SCID | s.c. or p.o. | 6.25 - 50 | Once or twice daily | Not Specified | Significant efficacy | [3][4] |

| PC-3 (Prostate) | SCID | s.c. or p.o. | 6.25 - 50 | Once or twice daily | Not Specified | Significant efficacy | [3][4] |

| HCT-116 (Colon) | Nude | s.c. or p.o. | 3.125 - 25 | Daily or twice daily | 4 - 7 days | Pharmacokinetic studies | [3] |

Table 2: this compound Dosage in Other Animal Models

| Animal Model | Species/Strain | Route of Administration | Dosage (mg/kg/day) | Dosing Schedule | Duration | Application | Reference |

| Hepatocarcinogenesis | Rat | Subcutaneous (s.c.) | 25 | Daily | 4 weeks | Chemoprevention | |

| Hutchinson-Gilford Progeria Syndrome | LmnaHG/+ Mouse | Oral (in drinking water) | ~39 | Continuous | Up to 45 weeks | Survival and phenotype improvement | |

| Hutchinson-Gilford Progeria Syndrome | LmnaHG/+ Mouse | Oral (in drinking water) | 117 | Continuous | < 2 weeks | Toxicity study | |

| Heterotopic Cardiac Transplant | Wistar to Lewis Rat | Oral (gavage) | 25, 50, 100 | Twice daily (BID) | Not Specified | Allograft rejection |

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

-

This compound

-

Ethanol (200 proof)

-

Solutol HS 15

-

Hydroxypropyl methylcellulose (HPMC)

-

Sterile water for injection

Protocol:

-

Prepare a 0.18% HPMC solution by dissolving the appropriate amount of HPMC in sterile water.

-

To prepare the vehicle, mix 2% ethanol and 8% Solutol HS 15 in the 0.18% HPMC solution.

-

Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration.

-

Ensure complete dissolution, gentle warming or sonication may be used if necessary.

-

Store the dosing solution protected from light. For oral administration in drinking water, this compound can be mixed in drinking water containing 0.4% hydroxy methyl propyl cellulose and 1.0% ethanol.

Orthotopic Bladder Cancer Xenograft Model in Mice

Materials:

-

Human bladder cancer cell line (e.g., EJ-1)

-

Female athymic nude or SCID mice (5-6 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

24-gauge catheter

Protocol:

-

Culture EJ-1 cells to ~80% confluency.

-

Anesthetize the mouse using isoflurane.

-

Make a small midline incision in the lower abdomen to expose the bladder.

-

Carefully inject 1 x 10^6 EJ-1 cells in 50 µL of serum-free medium into the bladder wall or lumen.

-

Suture the abdominal wall and skin.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (length × width²) / 2.[3]

Immunohistochemistry for Ki-67 (Proliferation Marker)

Materials:

-

Paraffin-embedded tumor tissue sections (5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: mouse monoclonal anti-Ki-67 (e.g., clone MIB1)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

Protocol:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the slides in sodium citrate buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-Ki-67 antibody (e.g., at a 1:50 dilution) for 60 minutes at room temperature.[3]

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

Analyze the percentage of Ki-67-positive cells under a microscope.

TUNEL Assay (Apoptosis Detection)

Materials:

-

Paraffin-embedded tumor tissue sections (5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Proteinase K

-

TUNEL reaction mixture (containing TdT and labeled dUTP)

-

DAPI or other nuclear counterstain

Protocol:

-

Deparaffinize and rehydrate the tissue sections.

-

Permeabilize the tissue with Proteinase K.

-

Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C.

-

Wash the slides to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the apoptotic cells (TUNEL-positive) using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits farnesyltransferase, blocking Ras signaling and downstream pathways like PI3K/Akt.

Experimental Workflow

References

Application Notes and Protocols for Western Blot Analysis of Abt-100 Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blotting to investigate the cellular effects of Abt-100, a potent and selective farnesyltransferase inhibitor. This compound has been demonstrated to induce apoptosis and inhibit the PI3K/Akt signaling pathway, making it a compound of interest in cancer research and drug development.

Principle of the Assay

Western blotting is a powerful immunodetection technique that allows for the identification and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the treatment of a relevant cancer cell line with this compound and the subsequent analysis of key protein markers to confirm its mechanism of action. Specifically, the protocol is designed to detect:

-

Inhibition of Farnesyltransferase: By observing the accumulation of unprocessed, non-farnesylated proteins.

-

Induction of Apoptosis: By detecting the cleavage of key apoptotic proteins.

-

Inhibition of the PI3K/Akt Signaling Pathway: By measuring the phosphorylation status of Akt.

Data Presentation

The following tables summarize the expected outcomes and key proteins to be analyzed in a Western blot experiment following treatment with this compound.

Table 1: Key Protein Targets for Western Blot Analysis of this compound Action

| Pathway | Target Protein | Expected Change with this compound Treatment | Antibody Recommendation (Example) |

| Farnesyltransferase Inhibition | Prelamin A | Accumulation of the higher molecular weight unprocessed form | Anti-Prelamin A/Lamin A |

| HDJ-2 (Hsp40) | Appearance of a higher molecular weight unprocessed form | Anti-HDJ-2 | |

| Apoptosis Induction | Cleaved PARP | Increase in the cleaved fragment (89 kDa) | Anti-Cleaved PARP |

| Cleaved Caspase-3 | Increase in the cleaved fragments (17/19 kDa) | Anti-Cleaved Caspase-3 | |

| Cleaved Caspase-7 | Increase in the cleaved fragment (20 kDa) | Anti-Cleaved Caspase-7 | |

| PI3K/Akt Pathway Inhibition | Phospho-Akt (Ser473) | Decrease in phosphorylation | Anti-Phospho-Akt (Ser473) |

| Total Akt | No significant change (used for normalization) | Anti-Akt | |

| Loading Control | GAPDH or β-actin | No change | Anti-GAPDH or Anti-β-actin |

Table 2: Recommended Cell Lines and this compound Treatment Conditions

| Cell Line | Cancer Type | Recommended this compound Concentration Range | Recommended Treatment Duration |

| HCT-116 | Colon Carcinoma | 10 nM - 1 µM | 24 - 72 hours |

| MIA PaCa-2 | Pancreatic Cancer | 10 nM - 1 µM | 24 - 72 hours |

| MDA-MB-231 | Breast Cancer | 10 nM - 1 µM | 24 - 72 hours |

| A549 | Lung Carcinoma | 100 nM - 5 µM | 24 - 72 hours |

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HCT-116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

II. Preparation of Cell Lysates

-

Cell Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Cell Scraping and Collection: Scrape the cells from the wells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the protein extract, and transfer it to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

III. SDS-PAGE and Western Blotting

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% gradient or a suitable percentage Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing (Optional): To probe for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.

Mandatory Visualizations

Caption: Experimental workflow for Western blot analysis of this compound treated cells.

Caption: Signaling pathway affected by this compound leading to apoptosis.

Application Notes and Protocols for Abt-100 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-100 is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various proteins involved in cellular signaling, most notably members of the Ras superfamily of small GTPases.[1][2] By preventing the farnesylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades, such as the PI3K/Akt pathway.[1] This inhibitory action leads to anti-proliferative, pro-apoptotic, and anti-angiogenic effects in cancer cells, making this compound a compound of significant interest in oncology drug discovery.[1][3]

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays. Detailed protocols for a primary biochemical screening assay for farnesyltransferase inhibition and secondary cell-based assays to characterize the cellular effects of this compound are provided.

Data Presentation

The inhibitory activity of this compound has been quantified across a panel of human cancer cell lines, demonstrating its broad-spectrum anti-tumor potential.[3][4][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell proliferation by 50%, are summarized in the table below.

| Cell Line | Cancer Type | Ras Mutation Status | IC50 (nM) |

| EJ-1 | Bladder Cancer | H-Ras | 2.2 |

| DLD-1 | Colon Cancer | K-Ras | 3.8 |

| MDA-MB-231 | Breast Cancer | K-Ras | 5.9 |

| HCT-116 | Colon Cancer | K-Ras | 6.9 |

| MiaPaCa-2 | Pancreatic Cancer | K-Ras | 9.2 |

| PC-3 | Prostate Cancer | Wild-Type Ras | 70 |

| DU-145 | Prostate Cancer | Wild-Type Ras | 818 |

Signaling Pathway

This compound targets farnesyltransferase, a key enzyme in the Ras signaling pathway. By inhibiting this enzyme, this compound prevents the farnesylation of Ras proteins, which is a critical step for their membrane association and activation. This, in turn, blocks the downstream activation of the PI3K/Akt signaling cascade, leading to various anti-cancer effects.

References

Application of CRISPR-Cas9 in HIV Gene Editing: A Case Study of EBT-101

A Note on Terminology: Initial searches for "Abt-100" in the context of CRISPR-Cas9 gene editing did not yield relevant results. It is highly probable that this refers to EBT-101 (also noted as EBT-100 in early research), a CRISPR-Cas9 based therapeutic developed for the treatment of HIV. This document will focus on the application of this CRISPR-based therapeutic.

Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a revolutionary gene-editing tool with broad applications in biomedical research and therapeutics.[1][2][3] One of the most promising applications is in the development of curative therapies for viral diseases, such as Human Immunodeficiency Virus (HIV) infection. EBT-101 is an investigational CRISPR-Cas9 based therapy designed to eliminate HIV proviral DNA from the host genome, thereby offering a potential cure.[4]

Antiretroviral therapy (ART) can effectively suppress HIV replication, but it cannot eradicate the virus from the body.[4] The virus integrates its genetic material into the host cell's DNA, creating a latent reservoir that is unreachable by current drugs.[4] The CRISPR-Cas9 system of EBT-101 is engineered to specifically target and excise this integrated HIV proviral DNA.[4]

Mechanism of Action

EBT-101 utilizes a Cas9 nuclease guided by two single-guide RNAs (sgRNAs) to target specific, conserved regions within the HIV-1 genome.[4] The dual-guide RNA strategy enhances the specificity and efficiency of the editing process, leading to the excision of large fragments of the proviral DNA. This disruption of the integrated viral genome prevents the production of new viral particles.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of CRISPR-Cas9 in targeting viral DNA and a typical experimental workflow for evaluating a CRISPR-based antiviral therapeutic.

Caption: Mechanism of CRISPR-Cas9 for HIV proviral DNA excision.

Caption: Generalized experimental workflow for CRISPR-based antiviral therapy.

Experimental Protocols

The following are generalized protocols for key experiments in the development and evaluation of a CRISPR-Cas9 based therapeutic for viral gene editing.

Protocol 1: Transduction of HIV-Infected Cells with AAV-CRISPR

Objective: To deliver the CRISPR-Cas9 system into HIV-infected cells for gene editing.

Materials:

-

HIV-infected cell line (e.g., TZM-bl) or primary CD4+ T cells

-

High-titer AAV vector encoding Cas9 and HIV-specific gRNAs

-

Complete cell culture medium

-

Polybrene or other transduction enhancers

-

Multi-well culture plates

Procedure:

-

Seed HIV-infected cells in a multi-well plate at a desired density.

-

Allow cells to adhere and grow overnight.

-

On the day of transduction, prepare serial dilutions of the AAV-CRISPR vector.

-

Add the AAV vector to the cells at various multiplicities of infection (MOIs).

-

Add a transduction enhancer like Polybrene to improve efficiency.

-

Incubate the cells for 24-72 hours to allow for vector entry and expression of the CRISPR-Cas9 components.

-

After incubation, harvest the cells for downstream analysis.

Protocol 2: Quantification of Gene Editing Efficiency

Objective: To determine the percentage of alleles that have been successfully edited by the CRISPR-Cas9 system.

A. T7 Endonuclease I (T7E1) Assay

Materials:

-

Genomic DNA extracted from transduced cells

-

PCR primers flanking the target region in the HIV genome

-

Taq DNA polymerase and dNTPs

-

T7 Endonuclease I

-

Agarose gel and electrophoresis equipment

Procedure:

-

Extract genomic DNA from both control and transduced cells.

-

Amplify the target region using PCR.

-

Denature and re-anneal the PCR products to form heteroduplexes in samples with mixed edited and unedited DNA.

-

Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

-

Analyze the cleavage products by agarose gel electrophoresis.

-

Quantify the band intensities to estimate the percentage of gene editing.

B. Droplet Digital PCR (ddPCR)

Materials:

-

Genomic DNA from transduced cells

-

ddPCR supermix

-

Primers and probes specific for the edited and unedited alleles

-

ddPCR system

Procedure:

-

Design primers and probes to specifically detect the edited (deleted) and wild-type HIV proviral DNA.

-

Prepare the ddPCR reaction mix containing genomic DNA, supermix, and primer/probe sets.

-

Generate droplets using a droplet generator.

-

Perform PCR amplification.

-

Read the droplets on a droplet reader to count the number of positive droplets for each allele.

-

Calculate the fraction of edited alleles.

Protocol 3: Assessment of Off-Target Editing

Objective: To identify and quantify unintended edits at off-target sites in the host genome.

A. In Silico Prediction

-

Use online tools to predict potential off-target sites based on the gRNA sequence.

B. GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing)

Materials:

-

Transduced cells

-

Short, double-stranded oligodeoxynucleotides (dsODNs)

-

Genomic DNA extraction kit

-

Next-generation sequencing (NGS) platform

Procedure:

-

Co-transfect cells with the CRISPR-Cas9 components and dsODNs.

-

The dsODNs will be integrated into the sites of double-strand breaks (both on- and off-target).

-

Extract genomic DNA and prepare a library for NGS, amplifying the regions containing the integrated dsODNs.

-

Sequence the library and map the reads to the reference genome to identify off-target cleavage sites.

Data Presentation

The efficacy of EBT-101 has been evaluated in preclinical studies. While specific quantitative data from clinical trials is emerging, preclinical data provides insights into its potential.

| Parameter | Method | Result | Reference |

| On-target Editing Efficiency | ddPCR | Significant reduction in proviral DNA in various tissues of animal models. | [4] |

| Off-target Editing | In silico prediction, GUIDE-seq | No significant off-target effects detected at predicted sites. | [4] |

| Viral Load | qRT-PCR | Reduction in plasma viral load in some animal models post-ART interruption. | [4] |

| Safety | Toxicology studies | Generally well-tolerated in animal models with no major adverse effects observed. | [4] |

References

Application Notes and Protocols for In Vivo Imaging of Abt-100

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the farnesyltransferase inhibitor Abt-100, including its mechanism of action, preclinical efficacy, and detailed protocols for potential in vivo imaging applications. While specific in vivo imaging studies for this compound are not extensively published, this document outlines standard and effective imaging techniques used for analogous anti-cancer agents, particularly those targeting tumor growth and angiogenesis.

Introduction to this compound

This compound is a potent and orally bioavailable farnesyltransferase inhibitor (FTI).[1][2] Farnesyltransferase is a critical enzyme that catalyzes the post-translational farnesylation of various cellular proteins, including the Ras family of small GTPases.[1][2] This lipid modification is essential for the proper membrane localization and function of these proteins in signal transduction pathways that regulate cell growth, proliferation, and survival. By inhibiting farnesyltransferase, this compound disrupts these signaling cascades, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects in cancer cells.[1][2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of farnesyltransferase, which in turn prevents the farnesylation and subsequent activation of key signaling proteins like Ras. This disruption of the Ras signaling pathway is a central aspect of its anti-tumor activity. Furthermore, this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in a range of preclinical models. Its efficacy has been evaluated in various human cancer cell lines and in vivo xenograft models.

In Vitro Cellular Activity

This compound inhibits the proliferation of a panel of human cancer cell lines with varying potencies.

| Cell Line | Cancer Type | Ras Status | IC50 (nM) |

| EJ-1 | Bladder | H-Ras Mutant | 2.2 |

| DLD-1 | Colon | K-Ras Mutant | 3.8 |

| MDA-MB-231 | Breast | K-Ras Mutant | 5.9 |

| HCT-116 | Colon | K-Ras Mutant | 6.9 |

| MiaPaCa-2 | Pancreatic | K-Ras Mutant | 9.2 |

| PC-3 | Prostate | Wild-Type | 70 |

| DU-145 | Prostate | Wild-Type | 818 |

| Data sourced from Ferguson D, et al. Clin Cancer Res. 2005.[1][2] |

In Vivo Antitumor Activity

In preclinical xenograft models, this compound has been shown to regress tumors and exhibit significant efficacy.

| Xenograft Model | Treatment | Outcome |

| EJ-1 (Bladder) | 2-12.5 mg/kg/day s.c. for 21 days | Tumor regression |

| DLD-1 (Colon) | 6.25-50 mg/kg/day s.c. or twice daily orally | Significant efficacy |

| LX-1 (Lung) | 6.25-50 mg/kg/day s.c. or twice daily orally | Significant efficacy |

| MiaPaCa-2 (Pancreatic) | 6.25-50 mg/kg/day s.c. or twice daily orally | Significant efficacy |

| PC-3 (Prostate) | 6.25-50 mg/kg/day s.c. or twice daily orally | Significant efficacy |

| Data sourced from Ferguson D, et al. Clin Cancer Res. 2005.[1][2] |

Proposed In Vivo Imaging Protocols for this compound

The following protocols are based on standard in vivo imaging techniques for evaluating anti-cancer agents with mechanisms of action similar to this compound. These methods allow for the non-invasive, longitudinal monitoring of tumor growth, and the assessment of the drug's anti-angiogenic effects.

Protocol 1: Monitoring Tumor Growth and Burden using Bioluminescence Imaging (BLI)

Objective: To non-invasively monitor the effect of this compound on the growth of orthotopic or metastatic tumors over time.

Materials:

-

Human cancer cell line engineered to express luciferase (e.g., EJ-1-luc)

-

Immunocompromised mice (e.g., nude or SCID)

-

This compound formulated for in vivo administration

-

D-Luciferin potassium salt

-

In vivo imaging system (IVIS) with bioluminescence capabilities

-

Anesthesia system (e.g., isoflurane)

Methodology:

-

Cell Culture and Implantation:

-

Culture the luciferase-expressing cancer cells under standard conditions.

-

Implant the cells into the appropriate site in the immunocompromised mice (e.g., subcutaneously, orthotopically in the bladder for EJ-1 cells, or intravenously for a metastasis model).

-

-

Tumor Establishment and Baseline Imaging:

-

Allow the tumors to establish and grow to a detectable size (typically 5-10 days).

-

Perform baseline bioluminescence imaging to confirm tumor engraftment and to randomize the animals into treatment and control groups with similar average tumor burdens.

-

For imaging, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

-

Anesthetize the mice and acquire bioluminescent images 10-15 minutes post-luciferin injection.

-

-

This compound Administration:

-

Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage or subcutaneous injection).

-

Administer this compound to the treatment group at the desired dose and schedule (e.g., 50 mg/kg, once daily). The control group should receive the vehicle only.

-

-

Longitudinal Imaging:

-

Perform bioluminescence imaging at regular intervals (e.g., twice weekly) to monitor tumor growth or regression.

-

Ensure consistent timing of imaging relative to this compound administration and luciferin injection.

-

-

Data Analysis:

-

Quantify the bioluminescent signal from the tumor region of interest (ROI) for each animal at each time point. The signal is typically measured in photons per second.

-

Plot the average bioluminescent signal over time for both the treatment and control groups to visualize the treatment effect.

-